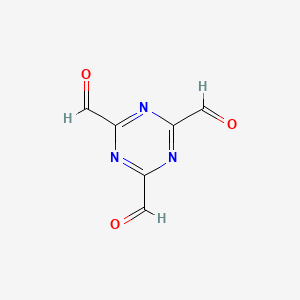
1,3,5-Triazine-2,4,6-tricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-tricarbaldehyde is an organic compound with the molecular formula C6H3N3O3. It is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-tricarbaldehyde can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the condensation of aromatic aldehydes with amidines, which produces symmetrically and unsymmetrically substituted 1,3,5-triazines . The reaction conditions typically involve the use of catalysts such as iron or lanthanum trifluoromethanesulfonates .
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the aldehyde groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-tricarbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . This interaction is crucial in its applications in drug development and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various agrochemicals and dyes.
Uniqueness
1,3,5-Triazine-2,4,6-tricarbaldehyde is unique due to its three aldehyde groups, which provide multiple reactive sites for chemical modifications. This property makes it a versatile building block for the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C6H3N3O3 |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-tricarbaldehyde |
InChI |
InChI=1S/C6H3N3O3/c10-1-4-7-5(2-11)9-6(3-12)8-4/h1-3H |
InChI Key |
NRVHZCZYBNCGHM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NC(=NC(=N1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743904.png)
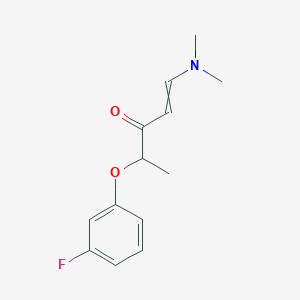
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)
![1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)
![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)
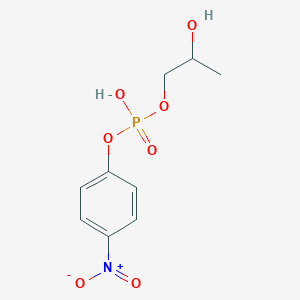
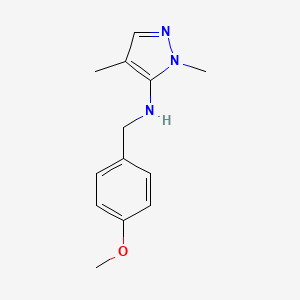
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743938.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743943.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743950.png)
![(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime](/img/structure/B11743955.png)
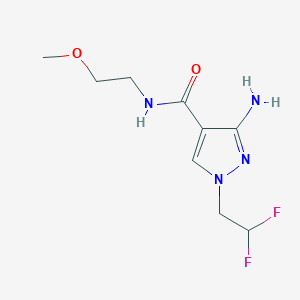
amine](/img/structure/B11743960.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743964.png)
